molecular formula C17H22N6S B7055336 N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]thieno[3,2-d]pyrimidin-4-amine

N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B7055336
M. Wt: 342.5 g/mol
InChI Key: KUNLMDYSHLMJOA-SWLSCSKDSA-N
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Description

N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]thieno[3,2-d]pyrimidin-4-amine is a fascinating compound with a complex structure

Properties

IUPAC Name

N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6S/c1-22-8-3-4-12(15(22)14-5-7-21-23(14)2)10-18-17-16-13(6-9-24-16)19-11-20-17/h5-7,9,11-12,15H,3-4,8,10H2,1-2H3,(H,18,19,20)/t12-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNLMDYSHLMJOA-SWLSCSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=NN2C)CNC3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]([C@@H]1C2=CC=NN2C)CNC3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]thieno[3,2-d]pyrimidin-4-amine typically involves a multi-step reaction sequence. These steps might include the formation of intermediate compounds, protection and deprotection of functional groups, and cyclization reactions. Common reagents could involve bases, acids, and specific catalysts that facilitate the reactions. Reaction conditions need to be meticulously controlled, often involving specific temperatures, pressures, and pH levels.

Industrial Production Methods: At an industrial scale, the production might leverage flow chemistry techniques or large-scale batch reactors. Optimizing yield and purity are key concerns, often requiring the adjustment of reaction parameters and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound might undergo oxidation reactions under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas can facilitate the reduction of certain functional groups within the compound.

  • Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups and reaction conditions.

Common Reagents and Conditions: Reagents such as Grignard reagents, organolithium compounds, or halogens might be used. Conditions like temperature, solvent choice, and time are crucial to the success of these reactions.

Major Products Formed: The products depend on the type of reaction and conditions. For example, oxidation might yield oxidized derivatives, while substitution reactions could replace specific atoms or groups within the molecule.

Scientific Research Applications

Chemistry: The compound is useful as a building block for synthesizing more complex molecules. Its unique structure can introduce specific properties into new compounds.

Biology: In biological research, this compound might be studied for its interactions with biomolecules, potentially serving as a ligand or inhibitor in various biochemical pathways.

Medicine: It could hold potential as a pharmaceutical agent, either on its own or as a scaffold for developing new drugs. Research might focus on its efficacy and safety in treating diseases.

Industry: Beyond lab research, the compound could find use in material science or as an intermediate in manufacturing other chemical products.

Mechanism of Action

The mechanism by which N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]thieno[3,2-d]pyrimidin-4-amine exerts its effects involves its interaction with molecular targets. This might include binding to specific receptors or enzymes, leading to the modulation of biological pathways. Its molecular structure allows it to fit into binding sites, initiating or inhibiting biological processes.

Comparison with Similar Compounds

  • Other thieno[3,2-d]pyrimidines

  • Compounds with similar pyrazole or piperidine substructures

Each of these compounds might have their distinct properties, but the precise arrangement and stereochemistry of N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]thieno[3,2-d]pyrimidin-4-amine give it unique attributes.

There you have it—a detailed breakdown of this intriguing compound. Is there a specific aspect you’d like to dive deeper into?

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